molecular formula C7H11NO2 B1527016 3-Amino-3-(furan-2-yl)propan-1-ol CAS No. 683220-42-0

3-Amino-3-(furan-2-yl)propan-1-ol

Cat. No. B1527016
CAS RN: 683220-42-0
M. Wt: 141.17 g/mol
InChI Key: UCEDMXFZQPQWEQ-UHFFFAOYSA-N
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Description

3-Amino-3-(furan-2-yl)propan-1-ol, also known as 3-Aminofuranol or 3-AF, is a small, synthetically-produced molecule that has been studied for its potential use in a variety of scientific applications. 3-AF is a derivative of furan, a five-membered heterocyclic aromatic compound with a ring structure containing four carbon atoms and one oxygen atom. This molecule has been studied for its potential use in a variety of scientific applications due to its unique structure and properties.

Scientific Research Applications

Synthesis of Sugar Analogues

3-Amino-3-(furan-2-yl)propan-1-ol: is a valuable intermediate in the synthesis of sugar analogues. These compounds are crucial for the development of new therapeutics as they often serve as inhibitors or modulators of biological processes involving carbohydrates .

Antibiotics Development

The compound’s structure is conducive to the synthesis of various antibiotic classes. Its furan ring, when incorporated into larger antibiotic structures, can interact with bacterial enzymes and inhibit their function, providing a pathway for novel antibiotic drugs .

Anticancer Agents

Researchers utilize 3-Amino-3-(furan-2-yl)propan-1-ol in the synthesis of anticancer drugs. The furan moiety is a common feature in molecules showing anticancer activity, as it can be involved in disrupting cell division .

Tirantamycines Synthesis

This compound serves as a precursor in the synthesis of tirantamycines, which are a group of antibiotics that have shown promise in treating antibiotic-resistant bacterial infections .

Biomass-Based Epoxy Resins

In the field of materials science, 3-Amino-3-(furan-2-yl)propan-1-ol is used to create biomass-based epoxy resins. These resins are sustainable alternatives to traditional petroleum-based products and have applications in coatings, adhesives, and composites .

Antimicrobial Activity

The compound has demonstrated good antimicrobial activity against yeast-like fungi such as Candida albicans. This makes it a potential candidate for developing antifungal agents or preservatives .

Mechanism of Action

Mode of Action

It is known that the compound can participate in reactions under certain conditions . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

It is suggested that the compound may be involved in reactions that lead to the formation of other compounds

properties

IUPAC Name

3-amino-3-(furan-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEDMXFZQPQWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-(furan-2-yl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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